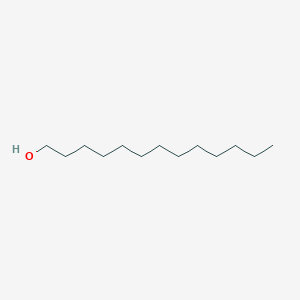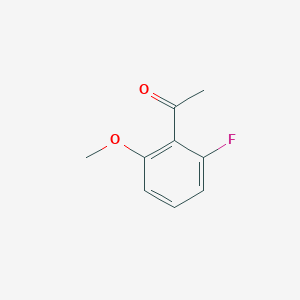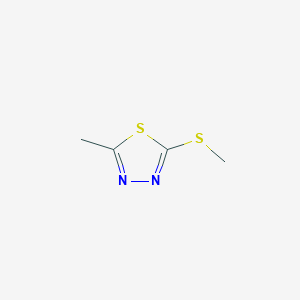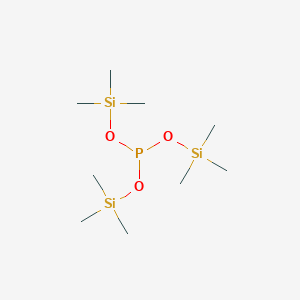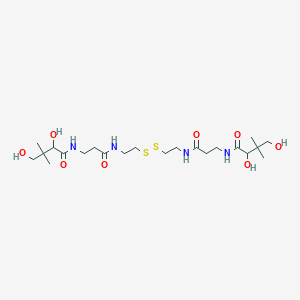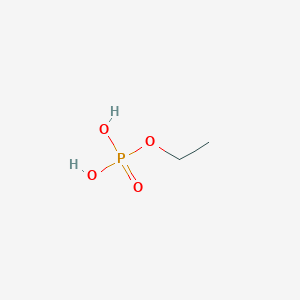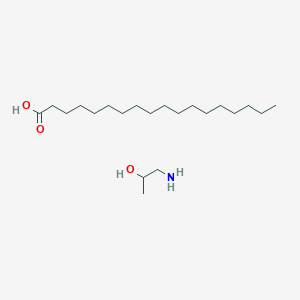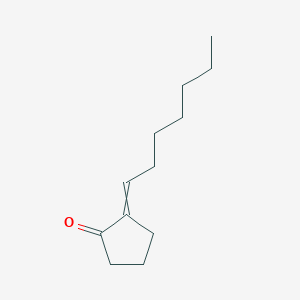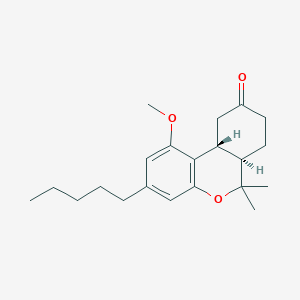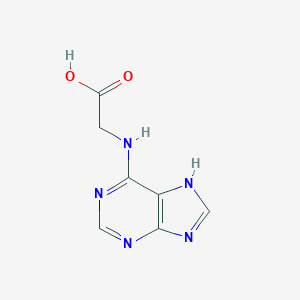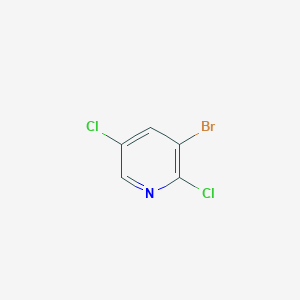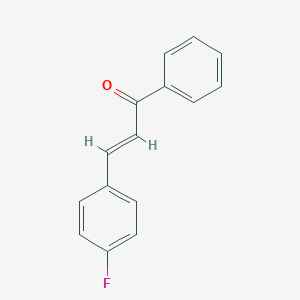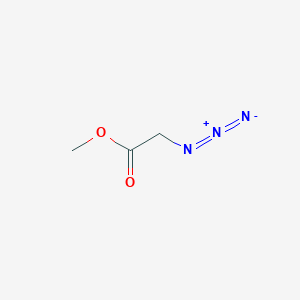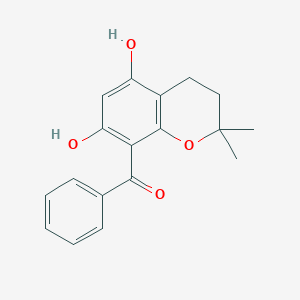
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane involves multi-step reactions with various starting materials. For instance, the synthesis of 6-Benzoyl-2,2-dimethyl-7-hydroxychroman, a compound with a similar structure, was achieved from resorcinol and 3-methylbut-2-enoic acid. The process included cyclization, Clemmensen reduction, and Fries' rearrangement, resulting in a 49.6% yield, which is considered suitable for industrial preparation due to the use of inexpensive raw materials, convenient operation, and high yield with low side reactions .
Molecular Structure Analysis
The molecular structure of compounds in the chroman family can be complex and diverse. For example, the K-region cis-dihydrodiol of 7,12-dimethylbenz[a]anthracene, although not the same compound, provides insight into the molecular structure of related chromans. X-ray crystallographic analysis revealed that the compound crystallizes in the space group P21/a, with two molecules in the asymmetrical unit that are nearly identical in conformation. The study highlighted the importance of steric hindrance in determining the conformation of the hydroxyl groups and the overall molecular geometry .
Chemical Reactions Analysis
The chemical reactions involving chroman derivatives can be intricate and are often influenced by the specific substituents present on the chroman core. For instance, the synthesis of a novel heteroannulated chromone derivative involved a DBU-catalyzed condensation reaction, demonstrating the reactivity of the chromone moiety under basic conditions. The product was characterized using various spectroscopic techniques, indicating the importance of careful analysis in understanding the outcomes of chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of chroman derivatives can be elucidated through computational and experimental methods. Density Functional Theory (DFT) calculations, for example, can be used to investigate the equilibrium geometry, total energy, energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges of such compounds. Additionally, the dipole moment, electronic structure, nonlinear optical properties (NLO), and natural bonding orbital (NBO) analysis can provide a comprehensive understanding of the physical and chemical properties. Experimental techniques, such as measuring electronic absorption spectra in different solvents, complement these computational studies and help in the assignment of observed bands .
科学的研究の応用
Corrosion Inhibition
Research by Chafiq et al. (2020) explores the use of spirocyclopropane derivatives, related to the structure of 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for protecting mild steel in HCl environments. These compounds have shown effective corrosion inhibition properties, primarily through physical and chemical adsorption processes. This work contributes to the field of green and environmentally friendly substances in chemistry and technology-related fields (Chafiq et al., 2020).
Synthetic Chemistry
Tsukayama (1977) and (1974) have conducted studies on the synthesis of Ripariochromene B and C using compounds related to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. These works provide insights into the synthetic pathways and methodologies involved in creating complex organic compounds (Tsukayama, 1977) (Tsukayama, 1974).
Material Science
Bhat and Venkataraman (1963) describe a novel method for synthesizing 2,2-dimethylchromanones, a category that includes 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane. Their research has implications for the development of new materials and chemical compounds (Bhat & Venkataraman, 1963).
Pharmacological Research
While your request excludes drug use and dosage, it's noteworthy that related compounds have been studied in pharmacology. Chen et al. (2008) explored benzoic acid derivatives and acetophenones in Melicope semecarpifolia, which include structures akin to 8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane, for their potential anti-inflammatory properties (Chen et al., 2008).
Safety And Hazards
特性
IUPAC Name |
(5,7-dihydroxy-2,2-dimethyl-3,4-dihydrochromen-8-yl)-phenylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-18(2)9-8-12-13(19)10-14(20)15(17(12)22-18)16(21)11-6-4-3-5-7-11/h3-7,10,19-20H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIRIDQYHRTGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=C(C=C2O)O)C(=O)C3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Benzoyl-5,7-dihydroxy-2,2-dimethylchromane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

